N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps. One common method includes the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, has been reported for similar compounds. These catalysts facilitate reactions like esterification, acetalization, and transesterification, which could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylate: Known for its antibacterial and antifungal activities.
Pyrazolo[3,4-b]pyridin-6-one: Studied for its anticancer properties.
N-(4-Fluorobenzyl)-2-propanamine hydrochloride: Used in various chemical syntheses.
Uniqueness
N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide stands out due to its unique structure, which combines a fluorobenzyl group with a pyrazolopyridine scaffold. This combination imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H21FN4O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C20H21FN4O/c1-12(2)25-19-16(11-23-25)18(15-4-3-5-17(15)24-19)20(26)22-10-13-6-8-14(21)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,26) |
InChI Key |
NHYDIJBTVPYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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